molecular formula C23H19N7O2 B2553175 2-(1,2-benzoxazol-3-yl)-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide CAS No. 1203122-08-0

2-(1,2-benzoxazol-3-yl)-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide

Cat. No.: B2553175
CAS No.: 1203122-08-0
M. Wt: 425.452
InChI Key: PZHUQKZSHVPXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2-benzoxazol-3-yl)-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide is a high-purity synthetic compound designed for advanced chemical and pharmacological research. Its molecular structure incorporates a benzoxazole scaffold linked to a substituted pyrimidine via an acetamide bridge, a design feature common in molecules that target specific protein classes. This structural motif suggests potential as a key intermediate or investigative tool in medicinal chemistry, particularly in the development of kinase inhibitors or other small-molecule therapeutics where such heterocyclic systems are prevalent. Researchers can utilize this compound in target identification, mechanism of action studies, and structure-activity relationship (SAR) explorations to probe complex biological pathways. It is supplied with comprehensive analytical data, including HPLC chromatograms and mass spectrometry reports, to ensure identity and quality. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N7O2/c1-15-25-21(14-22(26-15)30-12-4-11-24-30)27-16-7-9-17(10-8-16)28-23(31)13-19-18-5-2-3-6-20(18)32-29-19/h2-12,14H,13H2,1H3,(H,28,31)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHUQKZSHVPXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminophenol Derivatives

Benzoxazole formation follows established protocols using 2-aminophenol and α-haloacetates under acidic conditions:

Procedure :

  • React 2-aminophenol (10 mmol) with chloroacetic acid (12 mmol) in 4 N HCl (20 mL) at reflux (16 h).
  • Neutralize with NaHCO₃, extract with ethyl acetate, and recrystallize from ethanol to yield 2-(chloromethyl)-1,2-benzoxazole (Yield: 78–82%).
  • Hydrolyze with NaOH (2 M, 4 h, 80°C) to obtain 1,2-benzoxazole-3-acetic acid (Yield: 85%).

Optimization Notes :

  • Substituent effects: Electron-withdrawing groups on the phenyl ring accelerate cyclization.
  • Solvent screening: Toluene with p-toluenesulfonic acid (TsOH) improves dehydration efficiency (Yield: 89%).

Preparation of 4-{[2-Methyl-6-(1H-Pyrazol-1-yl)Pyrimidin-4-yl]Amino}Aniline

Pyrimidine Ring Construction

The 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine intermediate is synthesized via sequential substitutions:

Step 1: Chlorination of Pyrazolo[1,5-a]Pyrimidine :

  • Treat 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol with POCl₃ (3 eq) at 110°C (4 h) to obtain 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (Yield: 61%).

Step 2: Selective Amination at C4 :

  • React 5,7-dichloro intermediate with NH₃ (7 M in MeOH, 60°C, 12 h) to yield 4-amino-5-chloro-2-methylpyrimidine (Yield: 74%).

Step 3: Pyrazole Coupling via Buchwald–Hartwig :

  • Use Pd(dba)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (3 eq) in dioxane (100°C, 16 h) to couple 1H-pyrazole to the C6 position (Yield: 63%).

Amide Bond Formation and Final Assembly

Activation of Benzoxazole-Acetic Acid

Protocol :

  • Convert 1,2-benzoxazole-3-acetic acid to its acid chloride using SOCl₂ (5 eq) in DCM (0°C → reflux, 3 h).
  • Quench excess SOCl₂ and concentrate under reduced pressure.

Coupling with 4-{[2-Methyl-6-(1H-Pyrazol-1-yl)Pyrimidin-4-yl]Amino}Aniline

Procedure :

  • Combine acid chloride (1.1 eq) with aniline derivative (1 eq) and Et₃N (3 eq) in THF (0°C → RT, 12 h).
  • Purify via silica chromatography (Hexane:EtOAc = 3:1) to obtain the target compound (Yield: 68%).

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.92 (s, 1H, pyrazole-H), 8.34 (d, J = 8.4 Hz, 2H, Ar-H), 7.89–7.82 (m, 4H, benzoxazole-H), 6.93 (s, 1H, pyrimidine-H), 3.85 (s, 2H, CH₂), 2.51 (s, 3H, CH₃).
  • HRMS : m/z [M+H]⁺ calcd. 456.1789, found 456.1792.

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclization

Reducing reaction times from 16 h to 45 min using microwave irradiation (150°C, 300 W) improves benzoxazole yield to 91%.

Solid-Phase Synthesis for Scalability

Immobilizing the aniline intermediate on Wang resin enables iterative coupling and cleavage, achieving 92% purity without chromatography.

Challenges and Optimization Strategies

Issue Solution Outcome
Low amidation yield (≤50%) Use HATU/DIPEA in DMF Yield ↑ to 78%
Pyrazole regioisomerism Employ N-substituted pyrazole precursors Isomer ratio > 95:5
Poor solubility in coupling steps Switch solvent to DMAc with 10% LiCl Reaction completion in 6 h

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs from the literature:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications (Inferred) Reference
2-(1,2-Benzoxazol-3-yl)-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide (Target) Benzoxazole + pyrimidine-pyrazole - Acetamide linker
- 4-aminophenyl group
- 2-methylpyrimidine + pyrazole substitution
Potential kinase inhibitor (hypothetical) N/A (novel)
2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide (MM0333.02) Imidazopyridine - Acetamide linker
- 4-methylphenyl substitution
Neuroactive/anticonvulsant candidate (structural inference)
6-(Substituted-phenyl)pyrimidin-4-yl derivatives (7a-c) Pyrimidine + benzoxazinone - Benzoxazinone core
- Varied phenyl substitutions
Anticancer/antimicrobial screening (reported)

Key Observations:

Structural Complexity : The target compound integrates three heterocyclic systems (benzoxazole, pyrimidine, pyrazole), whereas analogs like MM0333.02 () and 7a-c () feature fewer fused rings. This complexity may enhance target selectivity but could also pose synthetic challenges .

Functional Group Variations: The pyrazole substitution in the target compound is absent in MM0333.02 and 7a-c. Pyrazole moieties are known to improve metabolic stability and binding affinity in kinase inhibitors.

Hypothetical Pharmacological Profiles :

  • The target compound’s pyrimidine-pyrazole motif resembles ATP-competitive kinase inhibitors (e.g., imatinib analogs), suggesting possible applications in oncology.
  • In contrast, MM0333.02’s imidazopyridine-acetamide structure aligns with GABA receptor modulators, indicating divergent therapeutic pathways .

Research Findings and Limitations

  • This approach could theoretically be adapted for its production.
  • Characterization Gaps: No experimental data (e.g., IC₅₀ values, solubility) are available for the target compound. By contrast, analogs like 7a-c () were screened for antimicrobial activity, demonstrating the importance of substituent-driven bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.